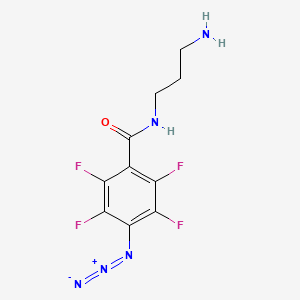
N-(3-Aminopropyl)-4-azido-2,3,5,6-tetrafluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Aminopropyl)-4-azido-2,3,5,6-tetrafluorobenzamide is a synthetic organic compound characterized by the presence of an azido group and multiple fluorine atoms on a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-4-azido-2,3,5,6-tetrafluorobenzamide typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a fluorinated benzene derivative.
Introduction of Azido Group: The azido group is introduced through a nucleophilic substitution reaction using sodium azide.
Formation of Benzamide: The aminopropyl group is then attached to the benzene ring through an amide bond formation, typically using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Aminopropyl)-4-azido-2,3,5,6-tetrafluorobenzamide can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives where the azido group is converted to an amine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3-Aminopropyl)-4-azido-2,3,5,6-tetrafluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of N-(3-Aminopropyl)-4-azido-2,3,5,6-tetrafluorobenzamide involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. Additionally, the fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Aminopropyl)-4-azido-2,3,5,6-tetrafluorobenzamide: shares similarities with other azido and fluorinated benzamides, such as:
Uniqueness
- The combination of the azido group and multiple fluorine atoms on the benzamide structure makes this compound unique. This combination imparts distinct chemical reactivity and binding properties, making it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
201464-12-2 |
|---|---|
Fórmula molecular |
C10H9F4N5O |
Peso molecular |
291.21 g/mol |
Nombre IUPAC |
N-(3-aminopropyl)-4-azido-2,3,5,6-tetrafluorobenzamide |
InChI |
InChI=1S/C10H9F4N5O/c11-5-4(10(20)17-3-1-2-15)6(12)8(14)9(7(5)13)18-19-16/h1-3,15H2,(H,17,20) |
Clave InChI |
IMNHGKRUBPBBBN-UHFFFAOYSA-N |
SMILES canónico |
C(CN)CNC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-Methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B12568225.png)
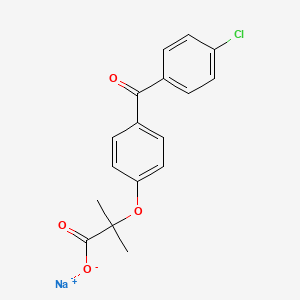

![Aziridine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12568229.png)
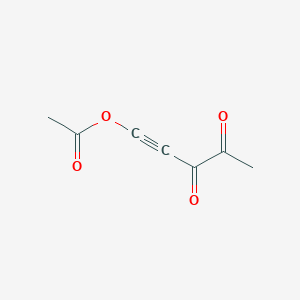
![4-[(Phenanthren-9-YL)methyl]aniline](/img/structure/B12568248.png)
![(3-Oxotricyclo[2.1.0.0~2,5~]pentan-1-yl)methyl acetate](/img/structure/B12568256.png)
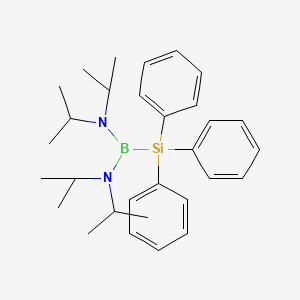

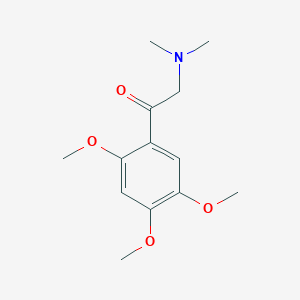

![1-(4-Fluorophenyl)-4-[4-(triphenylmethyl)piperazin-1-yl]butan-1-one](/img/structure/B12568276.png)
![{3-[(Benzenesulfonyl)amino]phenoxy}acetic acid](/img/structure/B12568280.png)
